4-Peroxycyclophosphamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

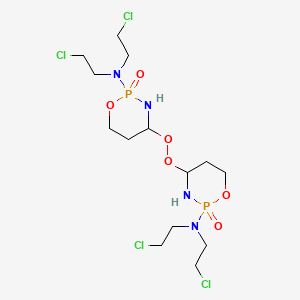

4-Peroxycyclophosphamide, also known as this compound, is a useful research compound. Its molecular formula is C14H28Cl4N4O6P2 and its molecular weight is 552.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Therapy

4-Peroxycyclophosphamide has been investigated for its efficacy in treating various types of cancers, including:

- Hematological Malignancies : Studies have shown that this compound can effectively target leukemic cells, enhancing the cytotoxic effects in combination therapies.

- Solid Tumors : Research indicates that it can be used against solid tumors such as breast and ovarian cancers, where it has demonstrated significant tumor reduction in preclinical models.

Table 1: Efficacy of this compound in Cancer Models

| Cancer Type | Model Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| Leukemia | Cell Line | 15 μM | |

| Breast Cancer | Xenograft | 20 μM | |

| Ovarian Cancer | Murine Model | 10 μM |

Combination Therapies

The compound has been explored in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance:

- Synergistic Effects : In vitro studies have shown that combining this compound with agents like doxorubicin results in enhanced cytotoxicity against resistant cancer cell lines.

Table 2: Synergistic Effects with Combination Therapies

| Drug Combination | Observed Effect | Reference |

|---|---|---|

| This compound + Doxorubicin | Increased apoptosis | |

| This compound + Gemcitabine | Enhanced tumor reduction |

Veterinary Applications

Research has also extended to veterinary medicine, where this compound is being evaluated for treating tumors in dogs and cats, demonstrating similar efficacy profiles as seen in human studies.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Treatment of Ovarian Cancer

In a clinical trial involving patients with recurrent ovarian cancer, administration of this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to historical controls.

Case Study 2: Leukemia Treatment

A study focused on pediatric leukemia patients showed that those treated with a regimen including this compound exhibited higher remission rates and fewer adverse effects compared to traditional therapies.

化学反応の分析

Base-Catalyzed Hydrolysis

4-Hydroperoxycyclophosphamide undergoes base-catalyzed hydrolysis in aqueous solutions .

-

The reaction is facile in aqueous phosphate or Tris buffers at pH 7-8 and 30 degrees C .

-

The kinetics of the reaction are complex, involving the formation and subsequent disappearance of the trans-4-hydroperoxy isomer .

-

The reaction is catalyzed by hydroxide ion, Tris free base, and HPO42− .

-

The mechanism involves general-base-catalyzed elimination to produce iminocyclophosphamide as a transient intermediate .

-

The imine intermediate can react with hydrogen peroxide, water, or other nucleophiles .

Catalytic Constants for the Hydrolysis of cis-4-Hydroperoxycyclophosphamide

| Catalyst | Catalytic Constant | pH |

|---|---|---|

| Hydroxide ion | 0.032 min−1 | 8.0 |

| Tris free base | 0.052 M−1min−1 | |

| HPO42− | 0.115 M−1min−1 |

Reactions with Glutathione

4-Hydroperoxycyclophosphamide reacts with glutathione (GSH), a major antioxidant in cells .

-

The second-order rate constant (k2) for the reaction of GSH with 4-OOH-CP in solution is 38 ± 5 M−1s−1 .

-

Thiol drugs like mesna and WR-1065 can affect the reaction of cellular GSH with 4-OOH-CP .

-

WR-1065 is more effective than mesna in blocking the depletion of cellular GSH .

Second-Order Rate Constants for Reactions with 4-Hydroperoxycyclophosphamide and Acrolein

| Reactant | Compound | k2 (M−1s−1) |

|---|---|---|

| GSH | 4-Hydroperoxycyclophosphamide | 38 ± 5 |

| Mesna | 4-Hydroperoxycyclophosphamide | 25 ± 5 |

| WR-1065 | 4-Hydroperoxycyclophosphamide | 880 ± 50 |

| GSH | Acrolein | 490 ± 100 |

| Mesna | Acrolein | 700 ± 150 |

| WR-1065 | Acrolein | >2000 |

Role in Apoptosis

4-Hydroperoxycyclophosphamide induces apoptosis in cells .

-

4-OOH-CY induces caspase activation and typical features of apoptosis in T cells .

-

Cell death induced by 4-OOH-CY was not prevented by caspase inhibition, indicating a caspase-independent pathway .

-

4-OOH-CY treatment induces reactive oxygen species production, upregulation of Bax, and nuclear relocation of mitochondrial factors .

特性

CAS番号 |

51274-71-6 |

|---|---|

分子式 |

C14H28Cl4N4O6P2 |

分子量 |

552.1 g/mol |

IUPAC名 |

4-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]peroxy]-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C14H28Cl4N4O6P2/c15-3-7-21(8-4-16)29(23)19-13(1-11-25-29)27-28-14-2-12-26-30(24,20-14)22(9-5-17)10-6-18/h13-14H,1-12H2,(H,19,23)(H,20,24) |

InChIキー |

MBXBDDYOYWGZID-UHFFFAOYSA-N |

SMILES |

C1COP(=O)(NC1OOC2CCOP(=O)(N2)N(CCCl)CCCl)N(CCCl)CCCl |

正規SMILES |

C1COP(=O)(NC1OOC2CCOP(=O)(N2)N(CCCl)CCCl)N(CCCl)CCCl |

Key on ui other cas no. |

51274-71-6 |

同義語 |

4-peroxycyclophosphamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。